molecular formula C19H23N3O3 B10891078 1-(3-Methoxybenzyl)-4-(2-nitrobenzyl)piperazine

1-(3-Methoxybenzyl)-4-(2-nitrobenzyl)piperazine

Cat. No.: B10891078
M. Wt: 341.4 g/mol
InChI Key: HFQDXJGPOIAGJV-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-4-(2-nitrobenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxybenzyl)-4-(2-nitrobenzyl)piperazine typically involves the reaction of 1-(3-methoxybenzyl)piperazine with 2-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxybenzyl)-4-(2-nitrobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The methoxy group can be demethylated to a hydroxyl group using reagents like boron tribromide.

    Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon.

    Reduction: Boron tribromide for demethylation.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 1-(3-Methoxybenzyl)-4-(2-aminobenzyl)piperazine.

    Reduction: 1-(3-Hydroxybenzyl)-4-(2-nitrobenzyl)piperazine.

    Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)-4-(2-nitrobenzyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The nitro and methoxy groups may play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: Known for its stimulant properties.

    1-(3-Methoxybenzyl)piperazine: Lacks the nitro group, potentially altering its biological activity.

    4-(2-Nitrobenzyl)piperazine: Lacks the methoxy group, which may affect its chemical reactivity.

Uniqueness

1-(3-Methoxybenzyl)-4-(2-nitrobenzyl)piperazine is unique due to the presence of both methoxy and nitro groups, which can influence its chemical reactivity and biological activity. This dual functionality may provide a broader range of applications compared to similar compounds.

Properties

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C19H23N3O3/c1-25-18-7-4-5-16(13-18)14-20-9-11-21(12-10-20)15-17-6-2-3-8-19(17)22(23)24/h2-8,13H,9-12,14-15H2,1H3

InChI Key

HFQDXJGPOIAGJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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